Galactose 4,6-pyruvate acetal
Description
Properties
CAS No. |
82597-50-0 |
|---|---|
Molecular Formula |
C9H14O8 |
Molecular Weight |
250.2 g/mol |
IUPAC Name |
(2R,4aR,6S,7R,8R,8aR)-6,7,8-trihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylic acid |
InChI |
InChI=1S/C9H14O8/c1-9(8(13)14)15-2-3-6(17-9)4(10)5(11)7(12)16-3/h3-7,10-12H,2H2,1H3,(H,13,14)/t3-,4-,5-,6+,7+,9-/m1/s1 |
InChI Key |
QVVFNJUJKXWFAU-SAYMMRJXSA-N |
SMILES |
CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O |
Isomeric SMILES |
C[C@]1(OC[C@@H]2[C@H](O1)[C@@H]([C@H]([C@H](O2)O)O)O)C(=O)O |
Canonical SMILES |
CC1(OCC2C(O1)C(C(C(O2)O)O)O)C(=O)O |
Synonyms |
4,6-pydgal 4,6-pyruvylated D-galactose 4,6-pyruvylated galactose galactose 4,6-pyruvate acetal |
Origin of Product |
United States |
Scientific Research Applications
Role in Microbial Exopolysaccharides
Exopolysaccharides (EPS) are produced by microorganisms and play crucial roles in biofilm formation, protection against environmental stressors, and interaction with host organisms. The presence of pyruvate residues in EPS enhances their functionality:
- Increased Resistance : Microbial EPS containing galactose 4,6-pyruvate acetal can increase resistance to antibiotics. For instance, studies show that encapsulated bacteria exhibit up to 1000 times more resistance due to the protective matrix formed by EPS .
- Biosynthesis Pathways : Understanding the biosynthesis of pyruvylated glycoconjugates can lead to novel therapeutic interventions. Current research focuses on identifying the enzymes involved in these pathways, which may provide targets for drug development .
Therapeutic Applications
This compound has shown promise in several therapeutic contexts:
- Antimicrobial Activity : Compounds derived from galactose exhibit antimicrobial properties. For example, pyruvylated derivatives have been evaluated for their efficacy against various pathogens, including Bacillus anthracis, where structural alterations in polysaccharides could affect virulence and growth kinetics .
- Immunostimulatory Effects : Pyruvylated polysaccharides can act as immunostimulants. Research indicates that these compounds may enhance immune responses by serving as ligands for immune receptors .
Case Study 1: Pyruvylation in Bacterial Polysaccharides
A study explored the role of pyruvylation in the polysaccharides of Bacillus cereus. The findings suggested that pyruvate modifications could alter the structural integrity of cell wall components, impacting bacterial virulence . This research underscores the importance of this compound in understanding bacterial pathogenicity.
Case Study 2: Applications in Food Science
Research has indicated that galactose derivatives can be utilized as food additives due to their functional properties. The incorporation of pyruvylated galactose into food products may enhance texture and stability while providing health benefits associated with dietary fibers .
Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyruvate Acetals of Other Monosaccharides
4,6-Pyruvate Acetal of Mannose
- Structure: Pyruvate forms a cyclic acetal at the 4,6-positions of β-D-mannopyranose.
- Biological Relevance : Found in Xanthomonas campestris. SAP binds weakly to this structure compared to the galactose analog, highlighting the importance of galactose’s stereochemistry .
- Binding Affinity : ~10-fold lower inhibitory potency than MOβDG .
4,6-Pyruvate Acetal of Glucose
- Structure: Cyclic acetal at the 4,6-positions of β-D-glucopyranose.
- Biological Relevance: Present in Escherichia coli.
2,3-Pyruvate Acetal of Galactose
- Structure: Pyruvate bridges the 2,3-positions of α-D-galactopyranose (e.g., in Streptococcus pneumoniae type 4).
Microbial Polysaccharides Containing Pyruvate Acetals
Agarose (4,6-Pyruvate Acetal of Galactose)
- Structure: A linear galactan with repeating units of agarobiose. The pyruvate acetal is a minor component (<1%) .
- Role : Serves as the natural ligand for SAP in agarose gels. Methylation of its pyruvate carboxyl group abolishes SAP binding .
Capsular Polysaccharide A (CPSA) of Bacteroides fragilis
- Structure : Contains 4,6-O-pyruvylated galactose (PyrGal) as part of a zwitterionic tetrasaccharide repeat unit.
- Role : Pyruvate modification is essential for polysaccharide assembly and immune modulation. Unlike MOβDG, PyrGal is integrated into a larger microbial surface structure, facilitating host immune interactions .
Methyl β-D-Galactopyranoside
- Structure : Lacks the pyruvate acetal bridge.
- Binding Activity: No inhibition of SAP binding, confirming the necessity of the cyclic pyruvate moiety .
Non-Cyclic Pyruvate-Galactose Adducts
Table 1: Key Structural and Functional Comparisons
Table 2: Crystallographic and NMR Data
Preparation Methods
Chemical Condensation Using Protected Galactose Derivatives
A widely employed method involves the reaction of methyl β-D-galactopyranoside with methyl pyruvate under acidic conditions. In a landmark study, methyl 2,3-di-O-benzyl-β-D-galactopyranoside was condensed with methyl pyruvate dimethyl acetal in the presence of trimethylsilyl triflate as a catalyst. This reaction proceeds via a Lewis acid-mediated acetalization, yielding the 4,6-O-(1-carbomethoxyethylidene) derivative. The benzyl groups at the 2- and 3-positions prevent unwanted side reactions, ensuring regioselectivity.
Critical parameters include:
-
Temperature : Reactions typically occur at 0–25°C to minimize decomposition.
-
Solvent : Anhydrous dichloromethane or acetonitrile enhances reaction efficiency.
-
Catalyst load : 1.2 equivalents of trimethylsilyl triflate optimizes yield (68–72%).
Table 1: Representative Synthetic Conditions and Yields
Diastereoselective Formation via Partially Protected Sugars
Analytical Validation of Acetal Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR and ¹³C-NMR are indispensable for structural confirmation. The pyruvate acetal’s methyl groups resonate as singlets at δ 1.42–1.45 ppm (¹H) and δ 24.8–25.1 ppm (¹³C). The anomeric proton of galactose appears as a doublet at δ 4.50–4.55 ppm (J = 7.8 Hz), confirming the β-configuration.
Table 2: Characteristic NMR Signals
| Proton/Group | δ (¹H, ppm) | δ (¹³C, ppm) | Multiplicity |
|---|---|---|---|
| Pyruvate CH₃ | 1.42 | 24.9 | Singlet |
| Galactose C-1 | 4.52 | 97.8 | Doublet |
| Acetal quaternary carbon | - | 109.5 | - |
Optical Rotation and Infrared Spectroscopy
Optical rotation ([α]D²⁵) values differentiate diastereomers:
Infrared spectra show distinct O-H stretching frequencies due to hydrogen-bonding variations:
Applications in Glycoconjugate Synthesis
Substrate for Serum Amyloid P Component (SAP) Studies
The 4,6-pyruvate acetal serves as a ligand for SAP, a pentraxin protein involved in amyloidosis. Competitive inhibition assays demonstrated that synthetic methyl 4,6-O-(1-carboxyethylidene)-β-D-galactopyranoside inhibits SAP binding to agarose (IC₅₀ = 1.2 mM). Methylation of the pyruvate carboxylate abolished binding, underscoring the importance of the free acid group.
Challenges and Recent Advancements
Q & A
Basic Research Questions
Q. What is the chemical structure of Galactose 4,6-pyruvate acetal, and how does it influence ligand binding specificity?
- Answer : The compound consists of a galactopyranose core with a pyruvate group forming a cyclic 4,6-O-acetal. This structure introduces a negatively charged carboxylate group, enabling calcium-dependent interactions with lectins like serum amyloid P component (SAP). The acetal configuration sterically restricts binding to specific ligands, as demonstrated by its inhibition of SAP binding to agarose, fibronectin, and amyloid fibrils .
- Methodological Insight : Structural confirmation requires NMR (e.g., for acetal carbons) and mass spectrometry. Binding assays should include competitive inhibition studies with synthesized acetal derivatives .
Q. What is the recommended synthetic route for this compound in SAP interaction studies?
- Answer : Synthesis involves protecting galactose hydroxyl groups, followed by pyruvate acetal formation at the 4,6-positions. Methylation of the pyruvate carboxylate is critical to abolish non-specific binding. Key steps include:
Selective protection of galactose hydroxyls.
Reaction with pyruvate in acidic conditions.
Purification via column chromatography.
Reference protocols emphasize monitoring reaction progress via TLC and FTIR for acetal formation .
Q. Which analytical techniques are essential for validating the purity and structure of synthesized this compound?
- Answer : Use a combination of:
- NMR spectroscopy (, ) to confirm acetal linkage and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- HPLC with UV detection (210–220 nm) to assess purity (>95%).
Cross-reference data with published spectra in studies on analogous galactopyranosyl acetals .
Advanced Research Questions
Q. How can researchers address discrepancies in SAP binding efficiency when using agarose gels with variable pyruvate content?
- Answer : Quantify pyruvate content in agarose using colorimetric assays (e.g., enzymatic oxidation linked to NADH depletion). Correlate binding data (via SPR or ELISA) with pyruvate levels. Control for sulfate content, as it does not influence SAP binding .
- Experimental Design : Compare SAP binding to agarose batches with known pyruvate concentrations. Use synthesized this compound as a competitive inhibitor to validate specificity .
Q. What experimental strategies resolve contradictions in ligand binding data caused by acetal stereochemistry?
- Answer : Perform comparative studies using enantiomerically pure acetal derivatives. For example:
Synthesize 4,6-O-acetal isomers via chiral auxiliaries.
Test binding affinity using surface plasmon resonance (SPR).
Analyze thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC).
Reference kinetic data from hydrolysis studies (e.g., Table 2 in ) to predict stereochemical effects on reactivity.
Q. How does the 4,6-O-acetal group alter the reactivity of galactopyranosyl donors in glycosylation reactions?
- Answer : The acetal reduces donor reactivity by sterically hindering nucleophilic attack. Kinetic studies (e.g., acid-catalyzed hydrolysis of methyl galactopyranosides) show a 10-fold decrease in reaction rates for acetal-modified donors. Use kinetic isotope effects (KIE) and DFT calculations to map transition states .
- Data Interpretation : Compare rate constants (k) from Table 2 in for acetal vs. non-acetal donors. Apply Eyring-Polanyi equations to quantify activation energy differences.
Q. How should researchers troubleshoot unexpected electrophoretic mobility of this compound-protein complexes?
- Answer : Potential issues include:
- Charge masking : Check buffer pH (use Tris-glycine, pH 8.3–8.8) to maintain acetal carboxylate ionization.
- Aggregation : Include 0.1% Tween-20 in running buffer.
- Artifacts : Run controls with methylated acetal (non-binding) and validate via Western blot for SAP .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing conflicting binding data across multiple studies?
- Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate data. Weight studies by pyruvate quantification accuracy. Use funnel plots to detect publication bias. For in-lab inconsistencies, perform Bland-Altman analysis to assess inter-assay variability .
Q. How can computational modeling predict the impact of acetal modifications on galactose derivative interactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
